4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

Descripción general

Descripción

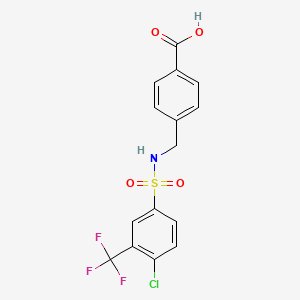

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is a synthetic organic compound with the molecular formula C15H11ClF3NO4S It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 4-chloro-3-(trifluoromethyl)aniline, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, such as the presence of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

One of the most significant applications of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is its potential role as an anti-cancer agent. Research indicates that this compound can inhibit specific enzymes involved in cancer progression, thereby affecting tumor growth and metastasis. Its mechanisms of action may include:

- Inhibition of Angiogenesis : The compound may prevent the formation of new blood vessels that tumors need for growth.

- Reduction of Hyper-proliferation : By interfering with cellular proliferation pathways, it may help control tumor expansion.

Studies have shown that this compound exhibits significant biological activity:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes linked to cancer cell survival and proliferation.

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated its efficacy in reducing cell viability and inducing apoptosis.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Anti-Cancer Efficacy :

- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in mouse models when administered at specific dosages, indicating its potential as a therapeutic agent against various cancers.

-

Mechanistic Insights :

- Research focusing on its mechanism revealed that it targets specific signaling pathways involved in cell survival, providing insights into how it may be utilized in combination therapies with existing chemotherapeutics.

Mecanismo De Acción

The mechanism of action of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide moiety contributes to its potential biological activity.

Actividad Biológica

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, also known by its CAS number 612041-76-6, is a sulfonamide derivative with significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a sulfonamide group and a trifluoromethyl substituent on a phenyl ring. The molecular formula is , with a molecular weight of approximately 379.74 g/mol .

The biological activity of this compound primarily revolves around its potential as an anti-cancer agent . Research indicates that it functions as an inhibitor of specific enzymes that are crucial in cancer progression. Its mechanism likely involves:

- Inhibition of Angiogenesis : The formation of new blood vessels from pre-existing ones, which is essential for tumor growth.

- Reduction of Hyper-proliferation : The uncontrolled growth of cells that can lead to tumor development.

These actions suggest that this compound could be effective in treating various malignancies .

Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition Studies : It has been reported to inhibit the activity of Raf kinase, an important player in the MAPK/ERK signaling pathway which is often dysregulated in cancers .

- Combination Therapy : The compound may be used in conjunction with other anti-cancer agents to enhance therapeutic efficacy and reduce resistance .

Data Table: Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 379.74 g/mol | Inhibitor of angiogenesis and hyper-proliferation | |

| 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid | 379.74 g/mol | Similar anti-cancer properties | |

| 4-(2-Chlorophenoxy)-benzoic acid | 250.67 g/mol | Moderate anti-inflammatory effects |

Case Study 1: In Vitro Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating significant potency at micromolar concentrations.

Case Study 2: Combination Therapy

In another study, this compound was combined with doxorubicin, showing enhanced cytotoxic effects compared to either agent alone. This suggests a synergistic effect that could be leveraged in clinical settings .

Propiedades

IUPAC Name |

4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURLRZFVGRKQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367017 | |

| Record name | F3394-1129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690646-04-9 | |

| Record name | F3394-1129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.